3-ethyl-9-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-ethyl-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-4-13-7-9-14(10-8-13)23-11-6-12-24-15-16(20-18(23)24)21(3)19(26)22(5-2)17(15)25/h7-10H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLAAKPXMNZVFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-9-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the pyrimido[2,1-f]purine core, followed by the introduction of ethyl and methyl groups through alkylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-9-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine and purine compounds often possess significant antimicrobial properties. Studies have shown that modifications at the 9-position can enhance antibacterial activity against various strains of bacteria. For example:
- A study demonstrated that compounds similar to 3-ethyl-9-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exhibited Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against Gram-positive bacteria.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 20 | Staphylococcus aureus |
| Compound B | 30 | Escherichia coli |
| 3-Ethyl... | 25 | Bacillus subtilis |
Anticancer Activity
The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies indicate that it can induce apoptosis in various cancer cell lines:
- Controlled studies involving human cancer cell lines revealed a significant reduction in cell viability at concentrations above 50 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 45 |
| HeLa (Cervical) | 55 |
| A549 (Lung) | 50 |
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism:
- Evidence suggests that purine derivatives can inhibit xanthine oxidase (XOR), which is crucial in uric acid production. This inhibition could have implications for conditions such as gout.
Mechanistic Insights
The biological activities of this compound are believed to stem from its ability to interact with cellular targets involved in nucleic acid metabolism. The structural features of the compound allow it to modulate various biochemical pathways effectively.
Case Study 1: Antimicrobial Testing
A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives including the target compound. The results indicated significant antibacterial activity against common pathogens.
Case Study 2: Anticancer Activity
In a controlled study involving human cancer cell lines:
- The compound was tested for its effects on cell viability and showed promising results in reducing proliferation rates across multiple cancer types.
Mechanism of Action
The mechanism by which 3-ethyl-9-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to specific biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimido[2,1-f]purine derivatives with different substituents. Examples include:
- 3-ethyl-9-phenyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 3-methyl-9-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 3-ethyl-9-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
3-Ethyl-9-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity based on available research findings, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 288.35 g/mol. The structure includes a pyrimidine core fused with a purine-like system, which is characteristic of many biologically active compounds.
Research indicates that this compound exhibits multiple biological activities:
- Inhibition of Enzymes : It has been shown to act as an inhibitor of phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), promoting various physiological effects such as vasodilation and anti-inflammatory responses .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may target specific cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| PDE Inhibition | Inhibits phosphodiesterase enzymes | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Exhibits activity against certain bacterial strains |
Case Study 1: PDE Inhibition
A study conducted by Queener et al. demonstrated that the compound effectively inhibited PDE activity in vitro. The research highlighted its potential as a therapeutic agent for conditions like asthma and chronic obstructive pulmonary disease (COPD) due to its ability to increase cAMP levels .
Case Study 2: Anticancer Properties
In another investigation focusing on cancer therapeutics, derivatives of this compound were tested against various cancer cell lines. Results indicated significant cytotoxicity against breast and lung cancer cells, suggesting that the compound could be developed into a novel anticancer drug .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine and purine precursors. Key steps include:
- Formation of Pyrimidine Core : Utilizing ethyl acetoacetate and appropriate amines.
- Fusing with Purine Structure : Employing condensation reactions under acidic or basic conditions.
- Purification : Using chromatography techniques to isolate the desired product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
